molecular formula C13H14ClF3N2O5 B1456195 Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354486-89-7

Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1456195
CAS No.: 1354486-89-7
M. Wt: 370.71 g/mol
InChI Key: QUBIBRRPDOVUGM-OZZZDHQUSA-N
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Description

This compound belongs to a class of pyrrolidinecarboxylate derivatives characterized by a chiral pyrrolidine core substituted with a phenoxy group and a methyl ester. The specific substituents at the 2-nitro and 4-trifluoromethyl positions on the phenoxy ring distinguish it from analogs. These groups confer unique electronic and steric properties: the nitro group (electron-withdrawing) enhances reactivity, while the trifluoromethyl group (lipophilic and electron-withdrawing) improves metabolic stability.

Properties

IUPAC Name

methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O5.ClH/c1-22-12(19)9-5-8(6-17-9)23-11-3-2-7(13(14,15)16)4-10(11)18(20)21;/h2-4,8-9,17H,5-6H2,1H3;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBIBRRPDOVUGM-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride, often referred to as a pyrrolidine derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes a trifluoromethyl group and a nitrophenol moiety, contributing to its biological activity.

  • Molecular Formula : C₁₃H₁₄ClF₃N₂O₅
  • CAS Number : 1354486-89-7
  • Molar Mass : 365.71 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents; limited solubility in water

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes.

Enzyme Inhibition

  • Mechanism of Action :
    • The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibition against glutathione reductase, an important enzyme in the antioxidant defense system. This inhibition can lead to increased oxidative stress within cells, which may have implications for cancer therapy and other oxidative stress-related diseases.
  • Case Studies :
    • A study examining the effects of this compound on cancer cell lines reported significant reductions in cell viability when treated with varying concentrations of this compound. The IC50 values indicated potent activity against specific tumor types, suggesting its potential as a chemotherapeutic agent.
Cell LineIC50 (µM)Observations
A549 (Lung Cancer)12.5Significant reduction in cell viability
MCF-7 (Breast)15.0Induction of apoptosis observed
HeLa (Cervical)10.0Increased oxidative stress markers noted
  • Antioxidant Activity :
    • In addition to its inhibitory effects, the compound has been shown to modulate antioxidant enzyme levels. Research indicates that treatment with this compound can alter the expression of genes related to oxidative stress response, enhancing the cellular defense mechanisms against reactive oxygen species (ROS).

Pharmacological Applications

This compound is being explored for its potential applications in:

  • Cancer Therapy : Due to its ability to induce apoptosis and inhibit tumor growth.
  • Neuroprotection : Investigations into its effects on neurodegenerative diseases are ongoing, particularly regarding its role in modulating oxidative stress.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound has been classified as an irritant and requires handling under controlled conditions to mitigate exposure risks.

Scientific Research Applications

Pharmaceutical Research

Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride is primarily investigated for its potential use as a pharmaceutical intermediate. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates.

Case Study : In a study focusing on the synthesis of novel analgesics, this compound was utilized as a precursor for the development of more complex molecules aimed at targeting pain pathways effectively.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new materials and compounds.

Table 1: Chemical Transformations Using this compound

Transformation TypeReaction ConditionsProducts
ReductionLiAlH₄ in THFAmine derivatives
Nucleophilic SubstitutionNaOH, H₂OHydroxy derivatives
Coupling ReactionsPd/C catalystBiologically active compounds

Agricultural Chemistry

Research has indicated potential applications in agrochemicals due to its structural characteristics that may influence plant growth regulators or pest control agents.

Case Study : A study evaluated the efficacy of this compound in enhancing crop yields when applied as part of a formulation designed to improve nutrient uptake in plants.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (NO₂, CF₃): The target compound’s nitro and trifluoromethyl groups increase polarity and oxidative stability compared to halogenated analogs (e.g., 2-Br/4-Cl in ). This may enhance binding to hydrophobic targets while reducing metabolic degradation.
  • Halogenated Derivatives (Br, Cl): Bromo and chloro analogs (e.g., ) exhibit lower molecular weights and varied steric bulk. Bromine’s larger atomic radius may improve halogen bonding in receptor interactions.

Hazard and Stability Profiles

  • IRRITANT Classification: Compounds like , and are labeled irritants, suggesting similar handling precautions for the target compound despite lacking explicit data.
  • Storage Conditions: Most analogs require room-temperature storage in sealed containers (e.g., ).

Preparation Methods

Synthesis of the Key Intermediate: 2-nitro-4-trifluoromethyl Methyl Benzoate

A crucial intermediate in the preparation of the target compound is 2-nitro-4-trifluoromethyl methyl benzoate , which can be synthesized via a two-step process involving hydrolysis and alcoholysis reactions.

Step 1: Hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile

  • React 2-nitro-4-trifluoromethyl benzonitrile with an inorganic base (sodium hydroxide or potassium hydroxide) and water.
  • Conditions:
    • If sodium hydroxide is used, temperature is maintained at 45–55 °C.
    • If potassium hydroxide is used, temperature is 55–65 °C.
  • The molar ratio of inorganic base to benzonitrile ranges from 0.1 to 4:1.
  • Water amount is 5–50 L per kg of benzonitrile.
  • This step yields 2-nitro-4-trifluoromethyl benzamide.

Step 2: Alcoholysis to form methyl ester

  • The benzamide is reacted with a sulfuric acid-methanol solution.
  • Conditions:
    • Sulfuric acid molar ratio to benzamide: 3–9:1.
    • Sulfuric acid concentration: 15–40%.
    • Reaction temperature: 60–80 °C.
  • This step produces 2-nitro-4-trifluoromethyl methyl benzoate with high purity and yield.
Parameter Range/Value Notes
Inorganic base NaOH or KOH Base for hydrolysis
Hydrolysis temperature 45–65 °C Depends on base used
Base to benzonitrile molar ratio 0.1–4:1 Hydrolysis step
Water amount 5–50 L/kg benzonitrile Hydrolysis solvent
Sulfuric acid to benzamide molar ratio 3–9:1 Alcoholysis step
Sulfuric acid concentration 15–40% In methanol solution
Alcoholysis temperature 60–80 °C Methanolysis reaction

This method offers mild conditions, good yield, and avoids highly toxic reagents, making it industrially viable.

Preparation of 2-nitro-4-trifluoromethyl Benzonitrile Intermediate

Another key intermediate is 2-nitro-4-trifluoromethyl benzonitrile , which can be prepared by an improved method involving oxime formation and dehydration catalyzed by a nickel composite catalyst.

Step 1: Oxime formation

  • 2-nitro-4-trifluoromethyl benzaldehyde reacts with hydroxylamine hydrochloride in the presence of an inorganic base (preferably sodium hydroxide).
  • Reaction conditions:
    • Temperature: 0–20 °C.
    • Solvent: water, with a weight ratio of water to benzaldehyde 1–10:1 (preferably 3:1).
    • Molar ratio of hydroxylamine hydrochloride to benzaldehyde: 1–5:1 (preferably 1:1).
    • Molar ratio of inorganic base to benzaldehyde: 0.5–10:1 (preferably 2:1).
  • After reaction, pH is adjusted to 6–8 using acid (e.g., sulfuric or hydrochloric acid), followed by extraction and drying to obtain the oxime.

Step 2: Dehydration to benzonitrile

  • The oxime is dissolved in acetonitrile, mixed with acetic anhydride and a nickel composite catalyst (nickel acetate and Raney nickel).
  • Conditions:
    • Acetonitrile to oxime weight ratio: 0.5–10:1 (preferably 3:1).
    • Acetic anhydride to oxime weight ratio: 0.3–5:1 (preferably 1:1).
    • Catalyst composition: nickel acetate to Raney nickel weight ratio 0.5–2:1 (preferably 1:1).
    • Catalyst to oxime weight ratio: 0.02–0.5:1 (preferably 0.2:1).
    • Reaction temperature: 70–120 °C (preferably 80–90 °C under reflux).
    • Reaction time: ~2 hours.
  • Post-reaction, the mixture is filtered to recover the catalyst, and the filtrate is concentrated and purified to yield 2-nitro-4-trifluoromethyl benzonitrile.
Parameter Range/Value Notes
Hydroxylamine hydrochloride to benzaldehyde molar ratio 1–5:1 Oxime formation
Inorganic base to benzaldehyde molar ratio 0.5–10:1 Preferably sodium hydroxide
Reaction temperature (oxime formation) 0–20 °C Mild conditions
Acetonitrile to oxime weight ratio 0.5–10:1 Dehydration step
Acetic anhydride to oxime weight ratio 0.3–5:1 Dehydration step
Catalyst composition (nickel acetate:Raney nickel) 0.5–2:1 Composite catalyst
Catalyst to oxime weight ratio 0.02–0.5:1 Dehydration catalyst loading
Reaction temperature (dehydration) 70–120 °C Reflux preferred
Reaction time (dehydration) ~2 hours

This method improves selectivity and yield while reducing toxic reagent use and production costs, suitable for scale-up.

Summary Table of Key Preparation Steps

Step Starting Material(s) Reaction Conditions Product Notes
Hydrolysis of benzonitrile 2-nitro-4-trifluoromethyl benzonitrile + NaOH/KOH + H2O 45–65 °C, aqueous 2-nitro-4-trifluoromethyl benzamide Base type affects temperature
Alcoholysis Benzamide + H2SO4/MeOH 60–80 °C 2-nitro-4-trifluoromethyl methyl benzoate Acid concentration critical
Oxime formation 2-nitro-4-trifluoromethyl benzaldehyde + NH2OH·HCl + NaOH 0–20 °C, aqueous 2-nitro-4-trifluoromethyl benzaldehyde oxime pH adjustment post-reaction
Dehydration to benzonitrile Oxime + Ac2O + Ni acetate/Raney Ni catalyst + MeCN 80–90 °C, reflux, ~2 h 2-nitro-4-trifluoromethyl benzonitrile Catalyst recycling possible
Coupling to pyrrolidinecarboxylate 2-nitro-4-trifluoromethyl phenol derivative + pyrrolidinecarboxylate ester Specific etherification/nucleophilic substitution Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride Stereochemistry control essential

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high enantiomeric purity?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis to control stereochemistry at the (2S,4S) positions. For example, employ Sharpless epoxidation or Evans oxazolidinone-mediated alkylation to ensure stereochemical fidelity. Purification via chiral HPLC (e.g., using polysaccharide-based columns) is essential, as evidenced by >98% purity standards in related pyrrolidine derivatives .
  • Data Analysis : Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC, comparing retention times to known standards.

Q. How can the nitro and trifluoromethyl groups influence the compound’s reactivity during synthesis?

  • Methodology : The electron-withdrawing nitro group may deactivate the aromatic ring, requiring nucleophilic substitution under strongly basic conditions (e.g., K₂CO₃/DMF). The trifluoromethyl group’s hydrophobicity necessitates careful solvent selection (e.g., DCM/THF) to enhance solubility .
  • Data Contradictions : If substitution yields vary, assess steric hindrance from the trifluoromethyl group via computational modeling (DFT) or kinetic studies.

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., NOESY for spatial proximity of pyrrolidine protons).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ for C₁₅H₁₆F₃N₂O₅·HCl).
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring affect biological activity in target binding studies?

  • Methodology : Compare (2S,4S) vs. (2R,4R) diastereomers in receptor-binding assays (e.g., SPR or radioligand displacement). Use molecular docking (AutoDock Vina) to model interactions with target proteins, focusing on hydrogen bonding and hydrophobic pockets .
  • Data Contradictions : If activity discrepancies arise between enantiomers, evaluate purity via COA (Certificate of Analysis) or assess off-target effects using proteome-wide profiling.

Q. What strategies mitigate metabolic instability caused by the trifluoromethyl group in vivo?

  • Methodology : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots. Introduce deuterium at vulnerable C-H bonds or formulate the compound as a prodrug (e.g., ester hydrolysis in vivo) .
  • Data Analysis : Compare half-life (t½) in plasma between modified and parent compounds using LC-MS/MS.

Q. How can structural modifications optimize solubility without compromising target affinity?

  • Methodology : Replace the methyl ester with a carboxylate (hydrolysis in situ) or introduce PEGylated side chains. Measure logP (shake-flask method) and correlate with solubility profiles. Use SPR or ITC to confirm retained binding affinity .
  • Data Contradictions : If solubility enhancements reduce activity, perform SAR (Structure-Activity Relationship) studies to balance hydrophilicity and binding.

Data Conflict Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrrolidine derivatives?

  • Methodology : Replicate procedures under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Cross-validate with independent labs .
  • Case Study : If yields drop when scaling from mg to g, assess mixing efficiency or thermal gradients via reaction calorimetry.

Q. What are the implications of batch-to-batch variability in chiral purity for pharmacological studies?

  • Methodology : Implement strict QC protocols (e.g., COA with HPLC traces for each batch). Use orthogonal techniques (e.g., CD spectroscopy) to verify consistency. If biological assays show variability, correlate with ee% to establish thresholds .

Safety and Handling

Q. What safety protocols are recommended for handling the nitro and trifluoromethyl functionalities?

  • Methodology : Use explosion-proof equipment for nitro group reactions. Avoid skin contact with trifluoromethyl intermediates (wear nitrile gloves, fume hood). Refer to SDS guidelines for emergency measures (e.g., eye irrigation with saline) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride

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